molecular formula C10H8O5 B3006290 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid CAS No. 170807-21-3

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid

Cat. No.: B3006290
CAS No.: 170807-21-3
M. Wt: 208.169
InChI Key: KEBABRDEGSDAMC-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid involves its interaction with specific molecular targets. The formyl and carboxylic acid groups play a crucial role in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

8-formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Overview

8-Formyl-4H-benzo[d][1,3]dioxine-6-carboxylic acid, a heterocyclic compound with the molecular formula C10H8O5, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its antimicrobial and anticancer properties, mechanism of action, and compares it with related compounds.

  • Molecular Weight : 208.17 g/mol
  • IUPAC Name : this compound
  • CAS Number : 170807-21-3

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxane compounds demonstrate formidable antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives suggest effective antimicrobial activity, particularly against gram-positive bacteria .

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus50
Related compoundEscherichia coli125

Anticancer Properties

The compound is also being investigated for its anticancer potential. Studies have indicated that related benzodioxane derivatives can inhibit cancer cell proliferation through various pathways, including the p38α MAPK pathway, which is crucial in cancer biology. For example, one study reported that a benzodioxane derivative showed growth inhibitory activities in human ovarian carcinoma xenograft models .

The mechanism of action for this compound appears to involve interactions with specific molecular targets within cells. The formyl and carboxylic acid groups are believed to play critical roles in binding to enzymes and receptors, modulating their activities and influencing cellular processes. This interaction may lead to alterations in redox states and signaling pathways crucial for cellular function .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various benzodioxane derivatives, researchers found that the presence of the formyl group significantly enhanced antimicrobial activity. The study highlighted the importance of structural modifications in optimizing biological effects.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer properties of benzodioxane derivatives revealed that modifications at specific positions on the benzodioxane ring can lead to enhanced inhibitory effects on tumor growth. The study emphasized the structure-activity relationship (SAR) as a key factor in developing effective anticancer agents .

Comparison with Similar Compounds

The unique structure of this compound allows for distinct biological activities compared to similar compounds:

Compound NameKey DifferencesBiological Activity
4H-benzo[d][1,3]dioxine-6-carboxylic acidLacks formyl groupReduced reactivity
8-methyl-4H-benzo[d][1,3]dioxine-6-carboxylic acidMethyl instead of formylAltered activity profile
8-nitro-4H-benzo[d][1,3]dioxine-6-carboxylic acidNitro group presentDifferent reactivity and effects

Properties

IUPAC Name

8-formyl-4H-1,3-benzodioxine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5/c11-3-7-1-6(10(12)13)2-8-4-14-5-15-9(7)8/h1-3H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBABRDEGSDAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)C(=O)O)C=O)OCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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